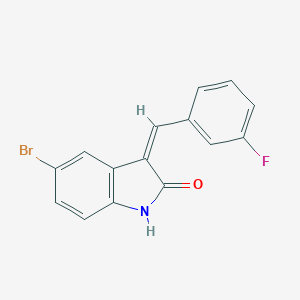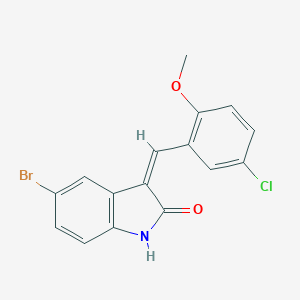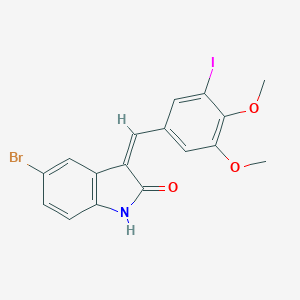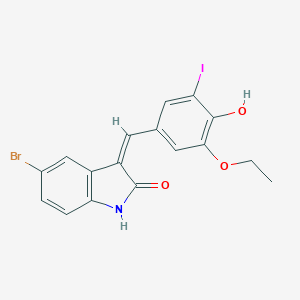![molecular formula C16H9ClFN3O3S B307847 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been proposed that this compound may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit anti-inflammatory and anti-microbial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential for use in the treatment of various diseases. This compound has also been shown to have low toxicity levels, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One possible direction is to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Another possible direction is to further study the mechanism of action of this compound in order to better understand its anti-tumor and anti-inflammatory effects. Additionally, future studies may focus on the synthesis of new derivatives of this compound with improved properties and potential applications in scientific research.
Métodos De Síntesis
The synthesis of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been reported in various research articles. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluoroaniline and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride to obtain this compound.
Aplicaciones Científicas De Investigación
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, arthritis, and bacterial infections.
Propiedades
Fórmula molecular |
C16H9ClFN3O3S |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-6-1-9(7-13(12)21(23)24)8-14-15(22)20-16(25-14)19-11-4-2-10(18)3-5-11/h1-8H,(H,19,20,22)/b14-8- |
Clave InChI |
PWBQFERDVGNGGR-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC2=NC(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)F |
SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)F |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dibromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307764.png)
![3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307771.png)

![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)


![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)

![5-(5-Methyl-2-furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307785.png)
